

A Comparative Analysis of the Crystal Packing of Dimethylpyrazole Isomers

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Compound of Interest

Compound Name: 1,5-Dimethylpyrazole

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the crystallographic structures and packing arrangements of various dimethylpyrazole isomers. This report summarizes key quantitative data, outlines experimental protocols for crystal structure determination, and provides visualizations to illustrate the structural relationships.

The seemingly subtle shift of a methyl group on the pyrazole ring can induce significant changes in the crystal packing of dimethylpyrazole isomers, influencing their physical properties and intermolecular interactions. This guide provides a comparative analysis of the crystal structures of 3,4-dimethylpyrazole and a derivative of 3,5-dimethylpyrazole, offering insights into their solid-state arrangements. While comprehensive crystallographic data for all dimethylpyrazole isomers in their pure, parent forms remains elusive in publicly accessible databases, this analysis provides a foundation for understanding their packing behaviors.

Comparative Crystallographic Data

The following table summarizes the available crystallographic data for 3,4-dimethylpyrazole and a co-crystal of 3,5-dimethylpyrazole. It is important to note that the data for 3,5-dimethylpyrazole pertains to an adduct with chloranilic acid, and therefore, the unit cell parameters are influenced by the presence of the co-former.

Parameter	3,4-Dimethylpyrazole	3,5-Dimethylpyrazole (with Chloranilic Acid)[1]
CCDC Number	131764[2]	1005693[1]
Crystal System	Orthorhombic	Monoclinic[1]
Space Group	Pnma	P2 ₁ /c[1]
a (Å)	13.734(3)	10.6747(1)[1]
b (Å)	6.8110(10)	9.4204(1)[1]
c (Å)	6.0760(10)	13.6237(2)[1]
α (°)	90	90[1]
β (°)	90	108.2971(14)[1]
γ (°)	90	90[1]
Volume (Å ³)	568.1(2)	1300.73(3)[1]
Z	4	4[1]
Calculated Density (g/cm ³)	1.118	1.558[1]
Temperature (K)	293	150[1]

Intermolecular Interactions and Packing Motifs

The arrangement of molecules in the crystalline state is governed by a variety of intermolecular interactions, including hydrogen bonds and van der Waals forces. The positions of the methyl groups on the pyrazole ring play a significant role in dictating these interactions and the resulting packing motifs.

In the case of the 3,5-dimethylpyrazole-chloranilic acid adduct, the crystal structure is characterized by a two-dimensional hydrogen-bonded chain structure.[1] The molecules are connected by various hydrogen bonds, including interactions between the pyrazole nitrogen atoms and the chloranilic acid, as well as C-H...O interactions.[1]

A detailed analysis of the crystal packing of pure 3,4-dimethylpyrazole and other isomers requires access to their full crystallographic information files (CIFs). These files would provide the precise atomic coordinates necessary to identify and compare hydrogen bonding patterns, π - π stacking interactions, and other non-covalent forces that stabilize the crystal lattices.

Experimental Protocols

The determination of crystal structures is a multi-step process involving synthesis, crystallization, and X-ray diffraction analysis.

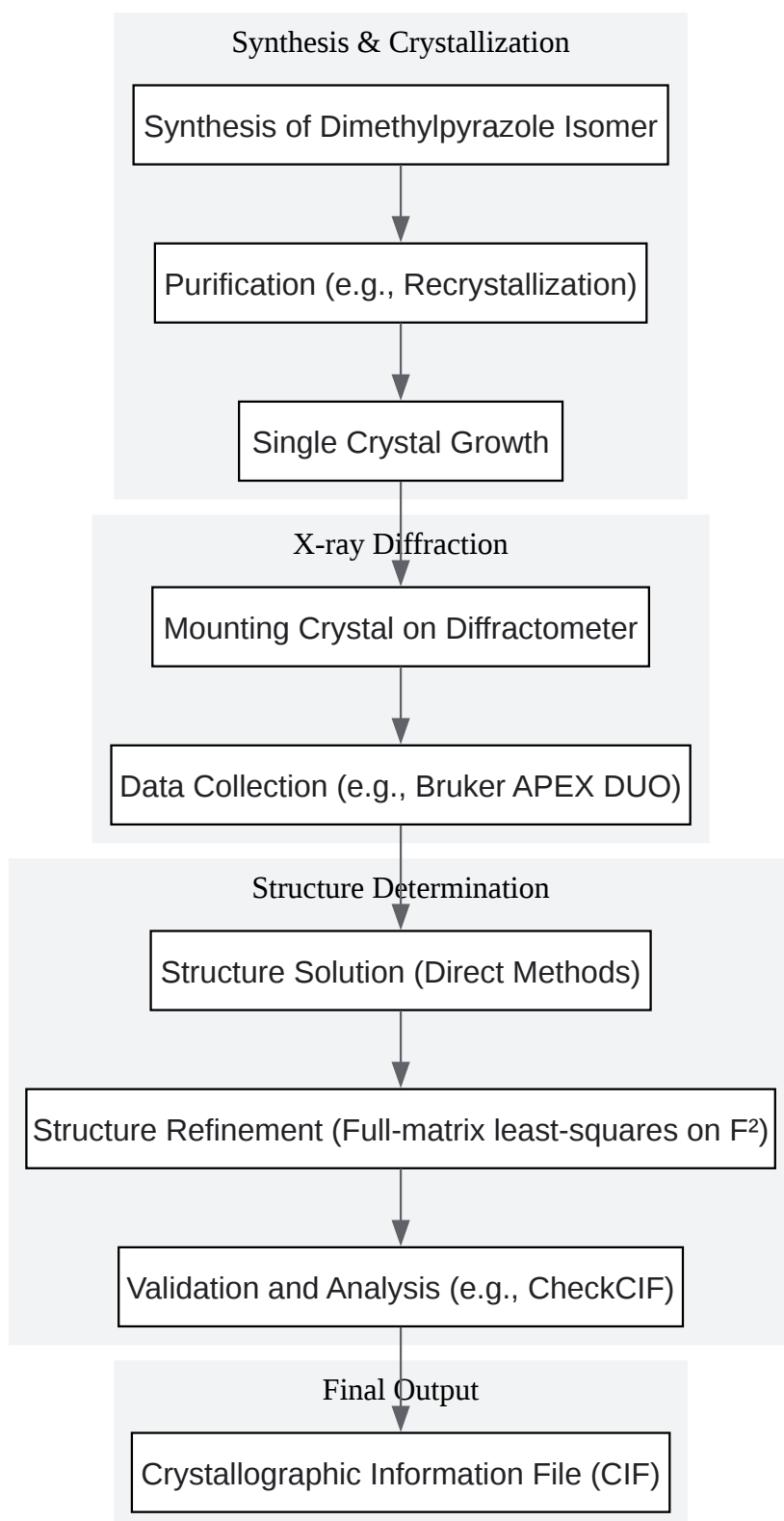
Synthesis and Crystallization of Dimethylpyrazole Isomers

The synthesis of dimethylpyrazole isomers can be achieved through various established methods. For instance, 3,5-dimethylpyrazole is commonly synthesized via the condensation of acetylacetone with hydrazine hydrate or hydrazine sulfate.^{[2][3]}

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for recrystallization of pyrazole derivatives include ethanol, acetone, cyclohexane, or petroleum ether.^[2] The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The solvent is then allowed to evaporate over several days, leading to the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction:



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Workflow for Crystal Structure Determination

Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a CCD area detector.^[4] Data is typically collected at a controlled temperature (e.g., 100 K or 296 K) using monochromatic X-ray radiation (e.g., Mo K α or Cu K α).^[4]

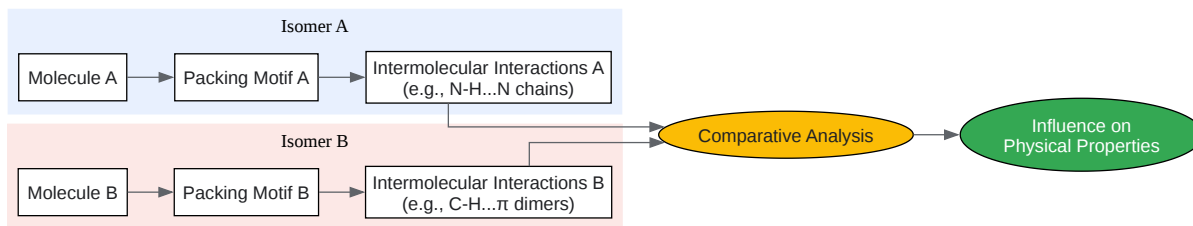
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .^[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.^[4] The final structural model is then validated using software such as CheckCIF.

Comparative Analysis of Packing Features

A meaningful comparative analysis of the crystal packing of dimethylpyrazole isomers requires a complete set of crystallographic data for each parent compound. Such an analysis would involve a detailed examination of:

- **Hydrogen Bonding Networks:** The presence and geometry of N-H \cdots N, C-H \cdots N, and C-H \cdots π hydrogen bonds.
- **π - π Stacking Interactions:** The arrangement of the pyrazole rings and any observed stacking motifs.
- **Influence of Methyl Group Position:** How the steric and electronic effects of the methyl substituents dictate the overall packing efficiency and intermolecular interactions.

The visualization below illustrates the key aspects that would be considered in a comparative analysis of the crystal packing of two hypothetical dimethylpyrazole isomers.



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Comparative Crystal Packing Analysis

Conclusion

This guide provides a starting point for the comparative analysis of the crystal packing of dimethylpyrazole isomers. While complete crystallographic data for all parent isomers is not yet readily available, the information presented here on 3,4-dimethylpyrazole and the 3,5-dimethylpyrazole adduct highlights the importance of substituent position on crystal packing. Further research, including the targeted synthesis and single-crystal X-ray diffraction of the remaining isomers, is necessary to build a comprehensive understanding of their solid-state behavior. Such knowledge is crucial for the rational design of new materials and active pharmaceutical ingredients with tailored physical properties.

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